

Spectroscopic Data for Benzophenone O-acetyl oxime: A Technical Guide

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Compound of Interest

Compound Name: *Benzophenone O-acetyl oxime*

Cat. No.: *B15397632*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Benzophenone O-acetyl oxime**, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of data from analogous compounds and predicted values based on structural similarities. The information herein is intended to serve as a reference for the characterization and analysis of **Benzophenone O-acetyl oxime**.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **Benzophenone O-acetyl oxime** and its related precursors. This data is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Benzophenone O-acetyl oxime (Predicted)	CDCl ₃	~7.3-7.6 (m, 10H, Ar-H), ~2.2 (s, 3H, -C(O)CH ₃)
Acetophenone O-acetyl oxime[1]	CDCl ₃	7.73-7.74 (m, 2H), 7.38-7.45 (m, 3H), 2.38 (s, 3H), 2.26 (s, 3H)
Benzophenone	-	Data not readily available in provided results
Benzophenone oxime	-	Data not readily available in provided results

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Benzophenone O-acetyl oxime (Predicted)	CDCl ₃	~169.0 (C=O, acetyl), ~165.0 (C=N), ~135.0-128.0 (aromatic carbons), ~20.0 (-CH ₃ , acetyl)
Acetophenone O-acetyl oxime[1]	CDCl ₃	169.0, 162.5, 135.0, 130.7, 128.7, 127.1, 19.9, 14.5
Benzophenone[2][3]	CDCl ₃	Data available in spectral databases
Benzophenone oxime	-	Data not readily available in provided results

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
Benzophenone O-acetyl oxime (Predicted)	KBr pellet or thin film	~1760 (C=O, ester), ~1640 (C=N), ~1200 (C-O)
Acetophenone O-acetyl oxime[1]	ATR-FTIR	1758, 1615, 1571, 1445, 1361, 1308, 1203, 1002, 978, 934, 892
Benzophenone[4][5]	-	Characteristic C=O stretch around 1660
Benzophenone oxime[6][7]	-	Characteristic O-H stretch (~3600-3200) and C=N stretch (~1665)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
Benzophenone O-acetyl oxime (Predicted)	ESI	240.10	197 (M-CH ₃ CO) ⁺ , 182 (Benzophenone) ⁺ , 77 (Phenyl) ⁺
Acetophenone O-acetyl oxime[1]	ESI	178.0868	Not specified
Benzophenone[5]	EI	182.07	105, 77
Benzophenone oxime	EI	197.08	180, 104, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The solution should be clear.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a typical operating frequency of 300-600 MHz for ^1H NMR and 75-150 MHz for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Place the prepared sample in the spectrometer's sample holder.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Identify the characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

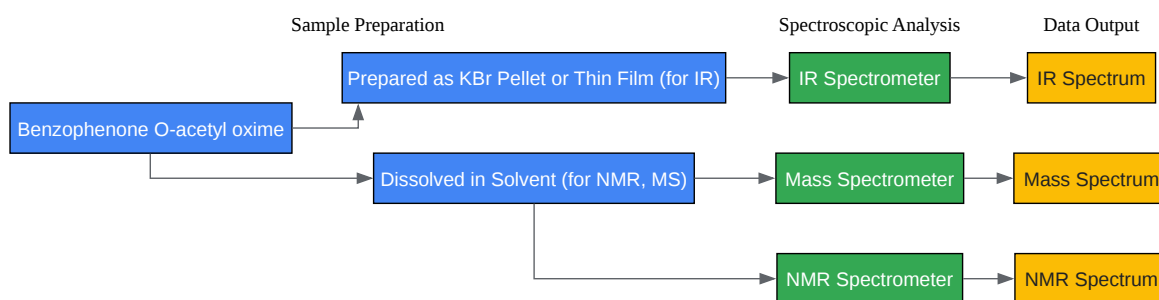
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via a direct insertion probe or gas chromatography. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common.
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often leaves the molecular ion intact.

- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

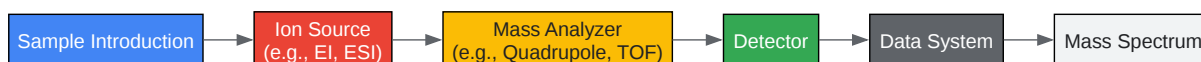
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for spectroscopic analysis.



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Caption: A simplified workflow of a mass spectrometer.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Human Metabolome Database: ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032049) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone [webbook.nist.gov]
- 6. Benzophenone oxime(574-66-3) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
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